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molecular formula C11H15BrO B1275796 Benzyl 4-bromobutyl ether CAS No. 60789-54-0

Benzyl 4-bromobutyl ether

Cat. No. B1275796
M. Wt: 243.14 g/mol
InChI Key: ZQRVGYAMRJVUAK-UHFFFAOYSA-N
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Patent
US06780855B2

Procedure details

239 g of tetrabromomethane is added in portions to the solution of 105 g of 4-benzyloxy-butan-1-ol and 191 g of triphenylphosphine in 1 l of methylene chloride that is cooled to −15° C., and after the addition has been completed, it is stirred for 1 hour at 0° C. After the reaction mixture was concentrated by evaporation in a vacuum, the purification by chromatography on silica gel is carried out with a hexane-ethyl acetate gradient. 133 g of 4-benzyloxy-1-bromo-butane is obtained as an oil.
Quantity
239 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
191 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]([Br:5])(Br)Br.[CH2:6]([O:13][CH2:14][CH2:15][CH2:16]CO)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl>[CH2:6]([O:13][CH2:14][CH2:15][CH2:16][CH2:2][Br:5])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
239 g
Type
reactant
Smiles
BrC(Br)(Br)Br
Name
Quantity
105 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCCO
Name
Quantity
191 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
it is stirred for 1 hour at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition
CONCENTRATION
Type
CONCENTRATION
Details
After the reaction mixture was concentrated by evaporation in a vacuum
CUSTOM
Type
CUSTOM
Details
the purification by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 133 g
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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